molecular formula C17H19ClN4O4 B2961330 ethyl 4-[1-(4-chlorophenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]piperazine-1-carboxylate CAS No. 847398-44-1

ethyl 4-[1-(4-chlorophenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]piperazine-1-carboxylate

Cat. No.: B2961330
CAS No.: 847398-44-1
M. Wt: 378.81
InChI Key: GHIFBFMIOCHKPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[1-(4-chlorophenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, a chlorophenyl group, and a tetrahydropyrimidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[1-(4-chlorophenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]piperazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Tetrahydropyrimidinyl Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydropyrimidinyl ring.

    Introduction of the Chlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where a chlorophenyl group is introduced to the tetrahydropyrimidinyl ring.

    Formation of the Piperazine Ring: The piperazine ring is typically formed through cyclization reactions involving diamine precursors.

    Esterification: The final step involves the esterification of the piperazine ring with ethyl chloroformate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[1-(4-chlorophenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may result in the formation of various substituted derivatives.

Scientific Research Applications

Ethyl 4-[1-(4-chlorophenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]piperazine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features.

    Biological Research: It is used in studies involving enzyme inhibition and receptor binding.

    Materials Science: The compound’s unique properties make it a candidate for use in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of ethyl 4-[1-(4-chlorophenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-piperazinecarboxylate: A simpler analog with similar structural features.

    4-(4-Chlorophenyl)piperazine: Shares the chlorophenyl and piperazine moieties but lacks the tetrahydropyrimidinyl group.

Uniqueness

Ethyl 4-[1-(4-chlorophenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]piperazine-1-carboxylate is unique due to the presence of the tetrahydropyrimidinyl moiety, which imparts specific chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

ethyl 4-[3-(4-chlorophenyl)-2,4-dioxo-1H-pyrimidin-6-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O4/c1-2-26-17(25)21-9-7-20(8-10-21)14-11-15(23)22(16(24)19-14)13-5-3-12(18)4-6-13/h3-6,11H,2,7-10H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHIFBFMIOCHKPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=CC(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.